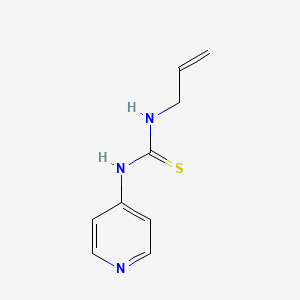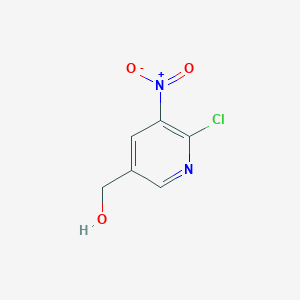
6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
The compound 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a derivative of benzoxazinone, a class of heterocyclic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and synthesis of closely related benzoxazinone derivatives, which can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of nitro derivatives of 4H-3,1-benzoxazin-4-one with various amines. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives were prepared by condensing nitro derivatives with ammonia, methylamine, and aniline . These reactions typically involve the use of acetic anhydride or formamide as reagents. The synthesis of this compound could potentially follow a similar pathway, starting from a nitro-substituted precursor and involving a condensation step with the appropriate amine and methoxy substituents.
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the orientation of substituent groups relative to the benzene ring. For example, in 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group forms a specific angle with the benzene ring . These structural details are crucial as they can affect the compound's reactivity and physical properties. The angles between the carbamate group and the benzene ring, as well as the bond angles within the carbamate group, are key structural parameters.
Chemical Reactions Analysis
The reactivity of benzoxazinone derivatives can vary depending on the substituents present. For example, nitro-styryl and phenylstyryl derivatives of 3H-4-ketoquinazolines do not undergo oxidation with alkaline permanganate . The presence of nitro groups and their position on the benzene ring can influence the compound's reactivity towards certain reagents. The synthesis of fluorescent dyes in the benzoxazinone series involves reactions with α-ketoacids and esters, leading to various heterocyclic compounds or non-cyclized compounds such as imines and amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The spectral properties, such as UV spectra, are affected by the presence and position of nitro groups and other substituents . The stability of these compounds in organic solvents, except for ethanol, has been noted, with some derivatives exhibiting fluorescence and high stability in solution . The angles and configuration of the carbamate group relative to the benzene ring can also impact the compound's physical properties, such as melting point and solubility .
Aplicaciones Científicas De Investigación
Vibrational and Structural Properties
- Analysis of Structure and Spectra: The structural, topological, and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB), a derivative of 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, were explored. Utilizing FTIR and FT-Raman spectra combined with DFT calculations, researchers identified the stability orders and chemical reactivities of various derivatives, contributing to a deeper understanding of their molecular characteristics (Castillo et al., 2017).
Synthesis and Chemical Reactions
- Nitration Process: In a study focusing on the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, this compound was formed, highlighting a key reaction pathway in the synthesis of this compound (Safina & Bolotin, 1974).
- Enzyme Inactivation Research: The synthesis of 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and its potential for inactivating specific serine proteases like chymotrypsin and human leukocyte elastase was investigated, indicating its utility in biochemical studies (Guetschow & Neumann, 1995).
Crystallographic and Molecular Studies
- Structural Insights from X-Ray Diffraction: The crystal structure of a related compound, 2-(2′-tosylamino-5′-nitrophenyl)-4H-3,1-benzoxazin-4-one, was analyzed at low temperatures, revealing unique features like intramolecular hydrogen bonds and quinoid structures. This study offers valuable insights into the molecular geometry and interactions of similar compounds (Utenyshev et al., 2001).
Direcciones Futuras
The study of benzoxazinone derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research on “6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” could include investigations into its synthesis, its chemical reactivity, and its potential biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target purinergic and orexinergic receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through a variety of mechanisms, including direct binding and modulation of receptor activity .
Biochemical Pathways
Similar compounds have been known to affect various pathways, including those involving purinergic and orexinergic receptors .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability and overall effectiveness .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that environmental factors can often play a significant role in the effectiveness of similar compounds .
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-22-13-7-11-12(8-14(13)23-2)17-15(24-16(11)19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDECLWIMVSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



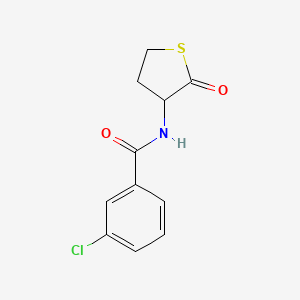
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
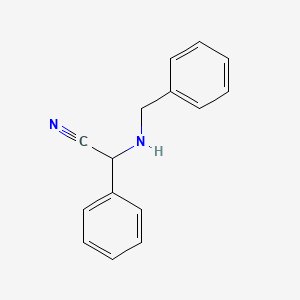
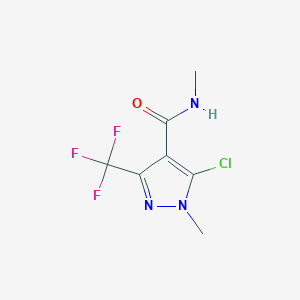
![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
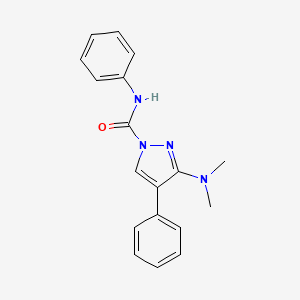
![N-[[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B3035485.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)



